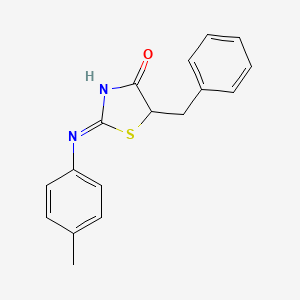

(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one, also known as PTT, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including our compound of interest, have demonstrated significant anticancer potential. Researchers have extensively studied these molecules, revealing their ability to inhibit cancer cell growth. The scaffold’s structural features contribute to its effectiveness as an anticancer agent. Specifically, (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one exhibits promising activity against various cancer types . Further exploration of its mechanism of action and potential multi-target enzyme inhibition could lead to novel therapies.

Antimicrobial Properties

The compound has also shown antimicrobial activity. For instance, (Z)-5-benzylidene-3-(5-heptadecyl-1,3,4-thiadiazol-2-yl)imino thiazolidin-4-one derivatives were evaluated against bacterial strains (E. coli, S. aureus) and fungal species (A. flavus, C. albicans). These derivatives exhibited potential as antimicrobial agents .

Fungicidal Activity

Thiazolidin-4-ones, including our compound, have been investigated for their antifungal properties. Their synthesis often involves reactions with halogenated acetamides, leading to 2-imino-thiazolidin-4-ones. These compounds may serve as effective fungicides .

Microwave-Assisted Synthesis

Researchers have developed efficient synthetic methods for preparing (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one. Microwave-assisted synthesis has been explored, providing a simple and rapid route to obtain this compound. Such methods enhance scalability and reduce reaction times .

Co(II) Complex Formation

The compound can form a Co(II) complex. In one study, microwave-assisted synthesis yielded 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) complex. Characterization techniques (1H-NMR, 13C-NMR, IR, electronic spectra) confirmed complex formation. Investigating its biological significance remains an area of interest .

Antioxidant Activity

The compound’s antioxidant potential has been evaluated. Its IC50 values against DPPH, H2O2, and NO radicals provide insights into its free radical scavenging abilities. Understanding its antioxidant properties contributes to broader applications .

Mechanism of Action

Target of Action

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Mode of Action

Thiazolidine derivatives generally work by interacting with biological targets in the body, leading to various therapeutic effects .

Biochemical Pathways

Thiazolidine derivatives have been found to inhibit α-amylase, which is the initiator of the hydrolysis of polysaccharides .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve the selectivity, purity, product yield and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives generally have a wide range of biological responses due to their diverse therapeutic and pharmaceutical activity .

Action Environment

It’s known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is believed to require acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

properties

IUPAC Name |

5-benzyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-7-9-14(10-8-12)18-17-19-16(20)15(21-17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPKDPVBHACDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)

![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)

![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)

![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)